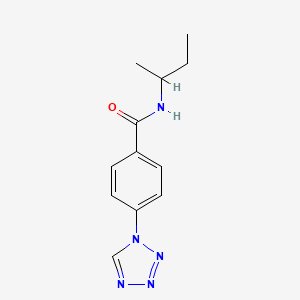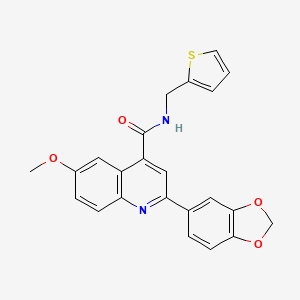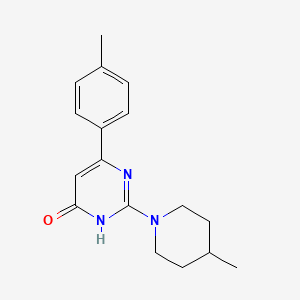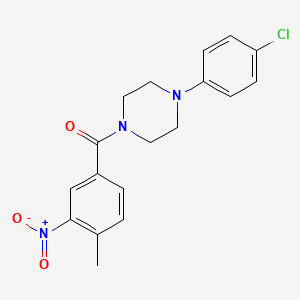
N-(1,2,3,4-tetrahydro-2-naphthalenyl)-1H-indazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2,3,4-tetrahydro-2-naphthalenyl)-1H-indazol-6-amine, also known as THN-I-6, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(1,2,3,4-tetrahydro-2-naphthalenyl)-1H-indazol-6-amine is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(1,2,3,4-tetrahydro-2-naphthalenyl)-1H-indazol-6-amine has also been shown to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase.
Biochemical and Physiological Effects:
N-(1,2,3,4-tetrahydro-2-naphthalenyl)-1H-indazol-6-amine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. N-(1,2,3,4-tetrahydro-2-naphthalenyl)-1H-indazol-6-amine has also been shown to have neuroprotective effects in the brain, including the reduction of amyloid beta accumulation and the preservation of dopaminergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1,2,3,4-tetrahydro-2-naphthalenyl)-1H-indazol-6-amine for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation is the lack of information on the compound's toxicity and pharmacokinetics, which limits its potential for clinical applications.
Orientations Futures
There are several future directions for N-(1,2,3,4-tetrahydro-2-naphthalenyl)-1H-indazol-6-amine research, including the study of its potential as a therapeutic agent in other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the compound's mechanism of action and to determine its toxicity and pharmacokinetics in vivo. Finally, the development of more potent analogs of N-(1,2,3,4-tetrahydro-2-naphthalenyl)-1H-indazol-6-amine may lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
N-(1,2,3,4-tetrahydro-2-naphthalenyl)-1H-indazol-6-amine can be synthesized using a multi-step process that involves the reaction of 2-naphthylamine with 2-bromoacetophenone, followed by the condensation of the resulting intermediate with 2-aminobenzonitrile. The final product is obtained after a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(1,2,3,4-tetrahydro-2-naphthalenyl)-1H-indazol-6-amine has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(1,2,3,4-tetrahydro-2-naphthalenyl)-1H-indazol-6-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, N-(1,2,3,4-tetrahydro-2-naphthalenyl)-1H-indazol-6-amine has been studied for its potential as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-2-4-13-9-15(7-5-12(13)3-1)19-16-8-6-14-11-18-20-17(14)10-16/h1-4,6,8,10-11,15,19H,5,7,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVZOQFRZPLJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-indazol-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-pyridinylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6077566.png)
![ethyl 4-{1-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)carbonyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6077583.png)
![2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6077584.png)

![4-benzyl-3-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6077591.png)

![2-(3-methylbutanoyl)-1-[4-(methylthio)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6077604.png)
![4-(dimethylamino)benzaldehyde {4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6077615.png)



![1-(5-{[benzyl(ethyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6077659.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6077665.png)